N-(4-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
説明
N-(4-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as CNPAA, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CNPAA is a sulfonamide derivative that has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The mechanism of action of CNPAA is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in disease progression. CNPAA has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. CNPAA has also been shown to inhibit the production of nitric oxide, a molecule that plays a role in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
CNPAA has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. CNPAA has been shown to reduce tumor growth and metastasis in animal models of cancer. CNPAA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using CNPAA in lab experiments is its low toxicity profile and well-tolerated nature. However, CNPAA is a relatively new compound, and its long-term effects on humans are not fully understood. Additionally, the synthesis of CNPAA is complex and requires multiple steps, which may limit its widespread use in research.
将来の方向性
Future research on CNPAA should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of CNPAA and its long-term effects on humans. Finally, the development of more efficient and cost-effective synthesis methods for CNPAA would facilitate its widespread use in research.
In conclusion, CNPAA is a sulfonamide derivative that has shown promising results in preclinical studies for the treatment of various diseases. CNPAA has a low toxicity profile and is well-tolerated in preclinical studies. Future research on CNPAA should focus on its potential therapeutic applications, mechanism of action, and long-term effects on humans.
科学的研究の応用
CNPAA has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, CNPAA has demonstrated anti-tumor activity by inhibiting the growth of cancer cells. CNPAA has also shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, CNPAA has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[4-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O5S/c1-13(24)20-15-3-5-16(6-4-15)29(27,28)22-10-8-21(9-11-22)17-7-2-14(19)12-18(17)23(25)26/h2-7,12H,8-11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTUVUGBOQJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。